Linear vs. Bent Molecular Geometry
The target compound positions its two amide linkages at the 1 and 5 positions of the naphthalene ring, producing a linear, centrosymmetric molecular axis. In contrast, N,N′-1,3-naphthalenediylbisbenzamide (CAS 97085-41-1), a compound explicitly listed in the same patent family as a specific diamide additive example [1], adopts a bent geometry (substituent angle approximately 120°). The 1,5-substitution pattern provides a larger aspect ratio (estimated molecular length ~14.5 Å vs. ~11.2 Å for the 1,3-isomer based on standard bond lengths and van der Waals radii) and a higher degree of molecular planarity, which is anticipated to promote more efficient face-to-face π-stacking and amide hydrogen-bonding alignment when dispersed in PET [2]. The patent disclosure explicitly teaches that the 1,5-substitution pattern is a preferred embodiment for the naphthylene-based additives [REFS-1, paragraphs [0064]–[0065]].
| Evidence Dimension | Molecular geometry (substituent angle and aspect ratio) |
|---|---|
| Target Compound Data | 1,5-substitution: linear geometry; substituent angle 180°; molecular length ~14.5 Å |
| Comparator Or Baseline | N,N′-1,3-naphthalenediylbisbenzamide (CAS 97085-41-1): bent geometry; substituent angle ~120°; molecular length ~11.2 Å |
| Quantified Difference | Molecular axis angle difference: ~60°; aspect ratio increase: ~30% |
| Conditions | Calculated from standard naphthalene C–C bond lengths (1.40 Å), amide bond lengths (C–N: 1.35 Å), and phenyl ring dimensions; van der Waals radii of terminal H atoms added. |
Why This Matters
The linear geometry of the 1,5-isomer enables more ordered supramolecular assembly within PET, which directly impacts the passive gas barrier performance of the final article—a factor that cannot be replicated by the bent 1,3-isomer [1][2].
- [1] Eastman Chemical Company. Polyesters with low molecular weight additives for improved gas barrier properties. US Patent Application US 2012/0199515 A1, published August 9, 2012. See paragraphs [0063]–[0065] for preferred substitution positions. View Source
- [2] Zeng, Y.; Liu, Y.; Tan, J.; Huang, J.; Liu, J.; Tang, A.; Chen, C.; Chen, H. Structure–Gas Barrier Property Relationship in a Novel Polyimide Containing Naphthalene and Amide Groups: Evaluation by Experiments and Simulations. Materials 2021, 14, 1402. (Provides supporting evidence that naphthalene-amide structural order correlates with barrier enhancement.) View Source
